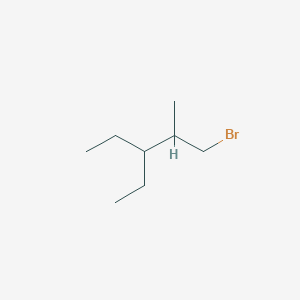

1-Bromo-3-ethyl-2-methylpentane

Description

Significance of Alkyl Halides in Synthetic Organic Chemistry and Mechanistic Studies

Alkyl halides are fundamental building blocks in synthetic organic chemistry. nih.govguidechem.com The carbon-halogen bond is polarized due to the higher electronegativity of the halogen, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. bldpharm.com This characteristic makes them excellent substrates for a variety of reactions, including nucleophilic substitutions (SN1 and SN2) and elimination reactions (E1 and E2), which are instrumental in constructing more complex molecular architectures. nih.govreddit.comguidechem.com

The study of alkyl halide reactions has been crucial in the development of mechanistic organic chemistry. The well-defined stereochemical outcomes of SN2 reactions (inversion of configuration) and the formation of carbocation intermediates in SN1 and E1 reactions have provided deep insights into reaction pathways and the factors that govern them. reddit.comspectrabase.comchemsrc.com Furthermore, alkyl halides are precursors to organometallic reagents, such as Grignard reagents, which are invaluable for forming new carbon-carbon bonds. nih.gov

Scope of Academic Inquiry for Complex Branched Bromoalkanes

Complex branched bromoalkanes, such as 1-Bromo-3-ethyl-2-methylpentane, are of particular interest to the academic community. Their intricate structures can influence reaction rates and regioselectivity due to steric hindrance and electronic effects. spectrabase.com Investigating these molecules helps to refine our understanding of the subtle interplay of factors that control chemical reactivity. The synthesis of such complex structures also presents a challenge, driving the development of novel and more efficient synthetic methodologies. guidechem.com The study of their reactions contributes to a more comprehensive picture of structure-reactivity relationships in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

1-bromo-3-ethyl-2-methylpentane |

InChI |

InChI=1S/C8H17Br/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

ILGBKHLXZYPQMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)CBr |

Origin of Product |

United States |

Nomenclature and Stereochemical Proliferation of 1 Bromo 3 Ethyl 2 Methylpentane

IUPAC Naming Conventions for Complex Branched Halogenated Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. libretexts.org For halogenated alkanes, these rules involve identifying the longest continuous carbon chain as the parent alkane, naming the halogen as a substituent (e.g., bromo, chloro), and numbering the chain to give the substituents the lowest possible locants. libretexts.org

The name 1-Bromo-3-ethyl-2-methylpentane is deconstructed as follows:

Pentane (B18724): This is the parent chain, indicating a continuous chain of five carbon atoms. libretexts.org

Substituents: The parent chain is modified with three substituent groups: an ethyl group (-CH₂CH₃), a methyl group (-CH₃), and a bromine atom (-Br).

Numbering: The chain is numbered from one end to the other. The numbering starts from the end that gives the substituents the lowest set of numbers. In this case, the bromine atom is located at position 1, the methyl group at position 2, and the ethyl group at position 3. The locant '1' for the bromo group dictates the direction of numbering.

Table 1: IUPAC Name Deconstruction for this compound

| Component | Identification | IUPAC Rule |

|---|---|---|

| Parent Chain | pentane | The longest continuous carbon chain has five atoms. |

| Substituents | bromo, ethyl, methyl | Prefixes are used for halogen and alkyl groups attached to the parent chain. |

| Locants | 1-, 2-, 3- | Numbers indicate the position of each substituent on the parent chain, assigned to give the lowest possible numbering. |

The resulting structure based on this name is Br-CH₂-CH(CH₃)-CH(CH₂CH₃)-CH₂-CH₃.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Br guidechem.com |

| Molecular Weight | 193.12 g/mol guidechem.com |

| CAS Number | 55160-08-2 guidechem.combldpharm.com |

| Canonical SMILES | CCC(CC)C(C)CBr guidechem.com |

| InChIKey | ILGBKHLXZYPQMM-UHFFFAOYSA-N guidechem.com |

Isomeric Considerations and Structural Diversity

Structural isomers are compounds that share the same molecular formula but have different structural formulas, meaning the atoms are connected in different orders. The molecular formula C₈H₁₇Br, which corresponds to this compound, allows for a significant number of structural isomers. This diversity arises from the various possible arrangements of the carbon skeleton and the different possible positions for the bromine atom. chemicalforums.com

For instance, simply changing the position of the bromine atom or the alkyl groups on the pentane backbone results in different molecules with distinct properties.

Table 3: Examples of Structural Isomers of C₈H₁₇Br

| Isomer Name | Structural Difference from this compound |

|---|---|

| 2-Bromo-3-ethyl-2-methylpentane | Bromine atom and methyl group are on the same carbon (C2). |

| 3-Bromo-3-ethyl-2-methylpentane | Bromine atom and ethyl group are on the same carbon (C3). |

| 1-Bromo-2,2-dimethylhexane | Different parent chain (hexane) and arrangement of methyl groups. |

| 3-(Bromomethyl)heptane | Different parent chain (heptane) with a bromomethyl substituent. |

Stereochemical Descriptors and Configurational Assignment

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space. A key concept in stereochemistry is chirality, which typically arises from a carbon atom bonded to four different groups, known as a chiral center or stereocenter.

In the structure of this compound, there is one such chiral center.

Chiral Center (C2): The second carbon atom in the pentane chain is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and the 3-ethylpentyl group (-CH(CH₂CH₃)CH₂CH₃). This makes C2 a stereocenter.

Achiral Center (C3): The third carbon atom is bonded to a hydrogen atom (-H), the (-CH(CH₃)CH₂Br) group, and two identical ethyl groups (-CH₂CH₃). Since two of the attached groups are identical, C3 is not a chiral center.

Because it possesses one chiral center, this compound can exist as a pair of non-superimposable mirror images called enantiomers.

The absolute configuration of a chiral center can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org

The assignment process for the chiral center (C2) in this compound involves these steps:

Assign Priorities: The four groups attached to the chiral center (C2) are prioritized based on the atomic number of the atoms directly bonded to it. If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found. libretexts.orgweebly.com

Table 4: CIP Priority Assignment for the Chiral Center (C2) of this compound

| Group Attached to C2 | Priority | Justification |

|---|---|---|

| -CH₂Br | 1 (Highest) | The carbon is bonded to a Bromine atom (atomic number 35), which takes precedence over the carbons and hydrogens of the other groups. |

| -CH(CH₂CH₃)CH₂CH₃ | 2 | The carbon (C3) is bonded to two other carbons and a hydrogen. This has higher priority than the methyl group. |

| -CH₃ | 3 | The carbon is bonded only to three hydrogen atoms. |

| -H | 4 (Lowest) | Hydrogen has the lowest atomic number (1). |

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4, the -H atom) points away from the viewer. libretexts.org

Determine Configuration: An arc is drawn from the highest priority group (1) to the second (2) and then to the third (3).

If the arc proceeds in a clockwise direction, the configuration is assigned R . libretexts.org

If the arc proceeds in a counter-clockwise direction, the configuration is assigned S . libretexts.org

Therefore, the two enantiomers of this compound are named (R)-1-Bromo-3-ethyl-2-methylpentane and (S)-1-Bromo-3-ethyl-2-methylpentane .

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgmasterorganicchemistry.com The existence of diastereomers requires a molecule to have two or more chiral centers. For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org

Since This compound possesses only one chiral center , it cannot have diastereomers. It exists only as a single pair of enantiomers.

The assessment of the composition of a mixture of enantiomers is crucial in many chemical contexts. This is quantified by the enantiomeric purity or enantiomeric excess (ee) .

Enantiomeric Excess (ee): This is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer, expressed as a percentage. A sample containing only one enantiomer is enantiomerically pure (100% ee), while a racemic mixture (equal amounts of both enantiomers) has 0% ee.

Optical Purity: This is determined experimentally using polarimetry. Chiral compounds are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. pdx.edu The observed specific rotation of a mixture is proportional to its enantiomeric purity.

Halogenation of Alkanes: Mechanistic Insights and Regioselectivity Control

The halogenation of alkanes is a fundamental transformation in organic chemistry that proceeds via a free-radical chain mechanism. algoreducation.comvedantu.com This process involves three key stages: initiation, propagation, and termination. algoreducation.com Initiation is typically achieved using ultraviolet (UV) light or heat to homolytically cleave the halogen-halogen bond, generating halogen radicals. algoreducation.comlibretexts.org In the propagation phase, a halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. This alkyl radical then reacts with a halogen molecule to yield the haloalkane and a new halogen radical, which continues the chain. vedantu.com

The regioselectivity of alkane halogenation is dictated by the stability of the intermediate alkyl radical. youtube.com The order of stability for alkyl radicals is tertiary > secondary > primary, meaning that hydrogen abstraction is most likely to occur at the most substituted carbon atom. youtube.com For the synthesis of this compound from 3-ethyl-2-methylpentane (B1329564), direct bromination would preferentially occur at the tertiary C-3 or C-2 positions, not the primary C-1 position.

| Factor | Effect on Halogenation |

| Halogen Reactivity | Fluorine is highly reactive and unselective, while bromine is less reactive and more selective than chlorine. libretexts.org |

| Radical Stability | The reaction favors the formation of the most stable alkyl radical intermediate (tertiary > secondary > primary). youtube.com |

| Reaction Conditions | The use of light or heat is necessary to initiate the reaction. algoreducation.comlibretexts.org |

Free-radical bromination is particularly useful for installing a bromine atom, a good leaving group, onto an otherwise unreactive molecule. masterorganicchemistry.com However, due to the inherent lack of high selectivity in the halogenation of alkanes with multiple types of C-H bonds, direct halogenation is often unsuitable for the synthesis of specific isomers like this compound, which would likely result in a mixture of products. masterorganicchemistry.com

Synthesis via Alcohol Precursors: Optimization and Stereocontrol

A more controlled approach to synthesizing this compound involves the conversion of the corresponding alcohol, 3-ethyl-2-methylpentan-1-ol. This method offers greater control over the position of the bromine atom. The hydroxyl group of the alcohol can be converted into a good leaving group, which is then displaced by a bromide ion.

Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction with PBr₃ proceeds via an Sₙ2 mechanism for primary and secondary alcohols, which results in the inversion of stereochemistry if the alcohol is chiral at the reaction center. For a primary alcohol like 3-ethyl-2-methylpentan-1-ol, the reaction is straightforward and avoids the rearrangements that can occur with carbocation intermediates. reddit.com

Another effective method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the alkyl bromide. This reaction also proceeds under mild conditions and is compatible with a wide range of functional groups.

| Reagent | Mechanism | Stereochemistry | Advantages |

| PBr₃ | Sₙ2 | Inversion of configuration | Good yields for primary and secondary alcohols |

| SOBr₂ | Sₙi (with pyridine) | Inversion of configuration | Gas-phase byproducts |

| PPh₃/CBr₄ (Appel) | Sₙ2 | Inversion of configuration | Mild conditions, high yields |

| HBr/Peroxide | Free Radical | Not applicable | Anti-Markovnikov addition to alkenes |

Alkylation Reactions in the Synthesis of Branched Alkanes

The carbon skeleton of this compound, which is 3-ethyl-2-methylpentane, can be constructed using various alkylation reactions. mt.com One common approach is the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds. plymouth.ac.uk

For instance, the synthesis of the precursor alkane, 3-ethyl-2-methylpentane, could be envisioned through the reaction of a Grignard reagent with an appropriate alkyl halide. A possible route involves the reaction of sec-butylmagnesium bromide with 2-bromopropane. Alternatively, coupling reactions catalyzed by transition metals, such as copper-catalyzed coupling of a Grignard reagent with an alkyl halide (Corey-House synthesis), can be employed to form the branched alkane structure. mt.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

| Grignard Reaction | Grignard reagent + Alkyl halide | Ether solvent | Formation of C-C bonds |

| Corey-House Synthesis | Lithium dialkylcuprate + Alkyl halide | Ether solvent | Couples two different alkyl groups |

| Friedel-Crafts Alkylation | Alkene + Alkane | Strong acid (e.g., HF, H₂SO₄) | Produces highly branched alkanes |

Novel Synthetic Pathways for Highly Substituted Bromoalkanes

Recent advancements in organic synthesis have led to the development of novel methods for preparing highly substituted bromoalkanes. These methods often focus on improving selectivity and functional group tolerance. One such approach involves the use of dual catalytic systems. For example, a combination of a halogen-bonding photocatalyst and an iodide salt can facilitate the reductive cleavage of α-bromodifluoroesters and amides to generate carbon radicals under visible light. acs.org While not directly applicable to this compound, this illustrates the trend towards developing more sophisticated catalytic systems.

Synthetic procedures for preparing bromo-functionalized building blocks, such as 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, have been developed from readily available starting materials. researchgate.net These types of compounds can serve as versatile intermediates in the synthesis of more complex molecules.

Chemo- and Regioselective Bromination Techniques for Unsymmetrical Alkanes

Achieving chemo- and regioselectivity in the bromination of unsymmetrical alkanes is a significant challenge. Traditional free-radical halogenation often leads to a mixture of products. libretexts.org Modern methods aim to direct the halogenation to a specific site. For example, in complex molecules, the presence of certain functional groups can influence the site of bromination. Under acidic conditions, certain positions on a molecule can be deactivated towards electrophilic attack, allowing for bromination to occur at a more desired position. nih.gov

For the specific synthesis of this compound, an anti-Markovnikov hydrobromination of a suitable alkene precursor, such as 3-ethyl-2-methylpent-1-ene, would be the most effective strategy. This reaction, carried out in the presence of peroxides, proceeds via a free-radical mechanism where the bromine atom adds to the less substituted carbon of the double bond.

| Method | Reagents | Selectivity |

| Free-Radical Halogenation | Br₂/UV light or heat | Follows radical stability (tertiary > secondary > primary) |

| Directed Bromination | NBS, specific catalysts | Depends on directing group and catalyst |

| Anti-Markovnikov Hydrobromination | HBr, Peroxides | Bromine adds to the less substituted carbon of an alkene |

A strategy for highly selective bromochlorination of alkenes and alkynes utilizes thionyl chloride as a latent chloride source that is activated by a Lewis base catalyst. This allows for precise installation of different halogens. acs.org

Catalytic Approaches in the Formation of Carbon-Halogen Bonds

The formation of carbon-halogen bonds has been significantly advanced through the use of transition-metal catalysis. acs.org These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. acs.org Transition metal-catalyzed reactions can proceed through various mechanisms, including oxidative addition and reductive elimination. uwindsor.ca

While many of these methods have focused on the formation of aryl and vinyl halides, there is growing interest in their application to the synthesis of alkyl halides. acs.orguwindsor.ca For instance, metallaphotoredox catalysis has emerged as a powerful tool, using photoexcited species to form C-X bonds through novel mechanistic pathways, often avoiding high reaction temperatures and stoichiometric additives. researchgate.net These catalytic systems can offer unique selectivity that is not achievable with traditional methods.

Synthesis and Preparation of 1 Bromo 3 Ethyl 2 Methylpentane

While specific, peer-reviewed synthetic procedures for 1-Bromo-3-ethyl-2-methylpentane are not readily found in the literature, its synthesis can be approached through established methods for preparing primary alkyl bromides.

A common and effective method would be the bromination of the corresponding alcohol, 3-ethyl-2-methylpentan-1-ol. This transformation can be achieved using various brominating agents. For instance, reaction with phosphorus tribromide (PBr3) is a standard procedure for converting primary alcohols to alkyl bromides. reddit.com

Another potential route is the anti-Markovnikov hydrobromination of an appropriate alkene, such as 3-ethyl-2-methylpent-1-ene. This can be accomplished by reacting the alkene with hydrogen bromide (HBr) in the presence of peroxides.

A user on a chemistry forum suggested a multi-step synthesis starting from 1-propyne, though this would be a more complex and less direct approach. reddit.com

Elucidation of Reaction Mechanisms Involving 1 Bromo 3 Ethyl 2 Methylpentane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The preferred mechanism, either concerted (SN2) or stepwise (SN1), is highly dependent on the substrate's structure, the nucleophile's nature, and the solvent used. vedantu.commasterorganicchemistry.com

For 1-bromo-3-ethyl-2-methylpentane, the primary nature of the substrate would typically suggest a preference for the SN2 pathway. chemicalnote.comyoutube.com However, the presence of a methyl group on the adjacent carbon (C2) introduces significant steric hindrance, which impedes the backside attack required for an SN2 mechanism. chemistrysteps.comlibretexts.org This makes the SN2 reaction for this substrate considerably slower than for unhindered primary alkyl halides like 1-bromobutane. masterorganicchemistry.com

The SN1 mechanism is generally unfavorable for primary alkyl halides due to the high instability of the resulting primary carbocation. chemicalnote.comyoutube.comchemtube3d.com Therefore, even with the steric hindrance slowing down the SN2 pathway, the SN1 reaction is not a likely alternative under typical conditions.

Stereochemical Outcomes (Inversion, Retention, Racemization)

The stereochemistry of substitution reactions is a direct consequence of the mechanism. The carbon at position 2 in this compound is a chiral center, meaning the substrate can exist as (R) or (S) enantiomers.

SN2 Pathway : The SN2 reaction proceeds through a concerted, backside attack by the nucleophile. libretexts.orglibretexts.org This mechanism famously results in an inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.comjove.com In the case of this compound, the reaction occurs at the C1 carbon, which is not the chiral center. Therefore, the configuration of the C2 chiral center remains unchanged (retention). For example, the SN2 reaction of (S)-1-bromo-3-ethyl-2-methylpentane with a nucleophile would yield a product with the (S) configuration at C2.

SN1 Pathway : A hypothetical SN1 reaction would involve the formation of a planar carbocation intermediate. chemistryhall.com The nucleophile can then attack this intermediate from either face, which typically leads to a mixture of inversion and retention of configuration, resulting in a racemic product. vedantu.com However, this pathway is highly improbable for this compound due to the instability of the primary carbocation.

Kinetic and Thermodynamic Considerations in SN1 vs. SN2 Pathways

The kinetics and thermodynamics of a reaction determine its rate and spontaneity.

Kinetics : The rate of a reaction is determined by its activation energy. The SN2 reaction is a bimolecular process, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.comchemicalnote.commasterorganicchemistry.com For this compound, the steric hindrance raises the energy of the SN2 transition state, increasing the activation energy and thus slowing the reaction rate. chemicalnote.com The SN1 reaction is unimolecular, with its rate-determining step being the formation of the carbocation, so the rate depends only on the substrate's concentration (Rate = k[Substrate]). vedantu.commasterorganicchemistry.comchemicalnote.com The high energy of the primary carbocation makes the activation energy for the SN1 pathway prohibitively high.

| Feature | SN2 Pathway for this compound | SN1 Pathway for this compound |

| Kinetics | Bimolecular (Second-order) | Unimolecular (First-order) |

| Rate Law | Rate = k[R-Br][Nu⁻] | Rate = k[R-Br] |

| Rate-Determining Step | Nucleophilic attack | Carbocation formation |

| Activation Energy | High (due to steric hindrance) | Extremely High (due to primary carbocation instability) |

| Likelihood | Slow but plausible | Highly Unlikely |

Influence of Substrate Structure on Reaction Rate and Mechanism

The structure of this compound is the single most important factor controlling its reactivity in substitution reactions. chemtube3d.comquora.com

Primary Halide : As a primary halide, it is predisposed to the SN2 mechanism. libretexts.orgopenstax.org

Elimination Reactions (E1, E2, E1cB)

Elimination reactions compete with nucleophilic substitution and involve the removal of the hydrogen and bromine atoms from adjacent carbons to form an alkene. youtube.com

The E2 mechanism is a concerted process favored by strong, often bulky, bases. smore.comyoutube.com This pathway is a major competitor to the SN2 reaction for this compound, especially when a strong, sterically hindered base like potassium tert-butoxide is used. libretexts.org

The E1 mechanism proceeds through a carbocation intermediate, just like the SN1 reaction. dalalinstitute.com It is therefore also unlikely for this substrate unless conditions force the formation of a carbocation, such as heating in a non-basic, polar protic solvent. A key consideration for E1 is the possibility of a carbocation rearrangement. A 1,2-hydride shift from C2 to C1 would transform the unstable primary carbocation into a much more stable tertiary carbocation, making a subsequent E1 reaction feasible. youtube.com

The E1cB (Elimination Unimolecular conjugate Base) mechanism requires a poor leaving group and a particularly acidic β-hydrogen, often due to an adjacent electron-withdrawing group. aakash.ac.inwikipedia.orginflibnet.ac.in Since this compound has a good leaving group (bromide) and no significant acid-stabilizing group, the E1cB pathway is not relevant for this compound.

Regioselectivity: Zaitsev's Rule and Hofmann Elimination

Regioselectivity concerns which constitutional isomer is formed when multiple β-hydrogens are available for elimination.

E2 Reaction : In this compound, there is only one β-carbon (C2) that bears a hydrogen atom. Therefore, the E2 reaction can only yield one constitutional isomer: 3-ethyl-2-methylpent-1-ene . Consequently, the concepts of Zaitsev's rule (favoring the more substituted alkene) and Hofmann elimination (favoring the less substituted alkene) are not applicable here, as there is no regiochemical choice to be made. orgoreview.comchemistrysteps.comscribd.com

E1 Reaction (with rearrangement) : If an E1 reaction were to occur via a rearranged tertiary carbocation at C2, there would be three different β-hydrogens that could be eliminated. This would lead to a mixture of alkene products. According to Zaitsev's rule, the major product would be the most stable, most highly substituted alkene. orgoreview.comamazonaws.com

| Reaction Pathway | Predicted Alkene Product(s) | Governing Rule |

| E2 | 3-ethyl-2-methylpent-1-ene (sole product) | N/A (No regiochemical choice) |

| E1 (post 1,2-hydride shift) | Mixture, with 3-ethyl-2-methylpent-2-ene as the major product. | Zaitsev's Rule |

Stereochemical Aspects of E2 Eliminations

The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation in the transition state. chemistrysteps.comyoutube.comchemistrysteps.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond.

For this compound, rotation around the C1-C2 single bond allows the β-hydrogen on C2 and the bromine on C1 to readily adopt the required anti-periplanar arrangement. This allows the E2 elimination to proceed. The resulting product, 3-ethyl-2-methylpent-1-ene, does not possess E/Z stereoisomerism because one of the sp² carbons (C1) is bonded to two identical hydrogen atoms. Therefore, while the mechanism is stereospecific in its requirement for an anti-periplanar geometry, it does not lead to a mixture of stereoisomeric alkene products in this specific case. chemistrysteps.comchemistrysteps.com

Competition between Substitution and Elimination Pathways

For a primary alkyl halide such as this compound, the primary competition in nucleophilic reactions is between the bimolecular substitution (SN2) and bimolecular elimination (E2) pathways. Unimolecular pathways (SN1 and E1) are generally disfavored due to the high energy and instability of the resulting primary carbocation.

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine. However, the presence of a methyl group at the C2 position and an ethyl group at the C3 position introduces significant steric hindrance around the electrophilic carbon. This steric bulk impedes the approach of the nucleophile, thereby slowing down the rate of SN2 reactions. crunchchemistry.co.ukyoutube.comquora.com

The E2 mechanism, which involves the abstraction of a β-hydrogen by a base, becomes a more competitive pathway, especially when strong, sterically hindered bases are used. masterorganicchemistry.comreddit.comyoutube.com In the case of this compound, there are two different β-hydrogens that can be abstracted, leading to the potential for different alkene products.

The choice between SN2 and E2 is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

| Factor | Favors SN2 | Favors E2 | Rationale for this compound |

| Substrate | Primary, unhindered | Tertiary > Secondary > Primary | Being a primary halide favors SN2, but steric hindrance at C2 and C3 increases the likelihood of E2. masterorganicchemistry.comchemistrysteps.com |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, HS⁻) | Strong, bulky base (e.g., t-BuOK, LDA) | The use of a bulky base will strongly favor the E2 pathway to avoid steric clash. chemistrysteps.com |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Less polar or polar protic with a strong base | Solvent choice can modulate the nucleophilicity and basicity of the reagent. |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions are entropically favored and thus are promoted by heat. |

Carbocation Rearrangements in Reactivity Profiles

While the formation of a primary carbocation from this compound is energetically unfavorable, rearrangements can occur under conditions that promote carbocation formation, such as in the presence of a Lewis acid or under solvolysis conditions with a non-nucleophilic solvent. libretexts.orglumenlearning.com Should a primary carbocation form, it would be highly prone to rearrangement to a more stable carbocation. pharmaguideline.combyjus.com

A 1,2-hydride shift from the adjacent C2 carbon would lead to the formation of a more stable tertiary carbocation. This rearrangement is a very fast process that would occur immediately upon the formation of the initial, unstable primary carbocation.

It is also plausible that such a rearrangement could occur via a concerted mechanism, where the leaving group departs as the hydride shifts, thus avoiding the formation of a discrete primary carbocation intermediate altogether. youtube.com The resulting tertiary carbocation would then react with any available nucleophile or undergo elimination to form a highly substituted alkene.

Radical Reactions and Mechanistic Investigations

Radical halogenation of the parent alkane, 3-ethyl-2-methylpentane (B1329564), can produce a mixture of isomeric monobrominated products, including this compound. The mechanism proceeds through three stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) using UV light or heat to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the alkane to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the bromoalkane and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of radical bromination is highly influenced by the stability of the radical intermediate (tertiary > secondary > primary). chegg.comyoutube.com In the case of 3-ethyl-2-methylpentane, there are primary, secondary, and tertiary hydrogens. Abstraction of a hydrogen atom from the C3 position would yield the most stable tertiary radical, leading to 3-bromo-3-ethyl-2-methylpentane as the major product. chegg.combrainly.com The formation of this compound would be a minor product, resulting from the abstraction of a primary hydrogen. stackexchange.com

| Position of Hydrogen Abstraction | Type of Radical Formed | Relative Stability | Expected Product |

| C1 | Primary | Least Stable | 1-Bromo-2,3-dimethylpentane |

| C2 | Tertiary | Most Stable | 2-Bromo-2,3-dimethylpentane |

| C3 (on ethyl) | Secondary | More Stable | 3-(1-bromoethyl)-2-methylpentane |

| C4 | Secondary | More Stable | 4-Bromo-3-ethyl-2-methylpentane |

| C5 | Primary | Least Stable | This compound |

Mechanistic Studies of Organometallic Coupling Reactions

This compound is a suitable substrate for organometallic coupling reactions, which are powerful methods for forming new carbon-carbon bonds. A notable example is the Corey-House synthesis, which utilizes a lithium diorganocopper reagent (R₂CuLi), also known as a Gilman reagent. openstax.org

The mechanism involves the reaction of the Gilman reagent with the alkyl halide. This reaction is believed to proceed through a sequence that is not a simple SN2 attack. One of the alkyl groups from the diorganocopper reagent replaces the bromine atom on this compound. openstax.org

For example, reacting this compound with lithium dimethylcopper ((CH₃)₂CuLi) would yield 3-ethyl-2-methylhexane. This type of reaction is highly effective for coupling primary alkyl halides with a variety of alkyl, vinyl, and aryl groups from the Gilman reagent. openstax.org

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Ethyl 2 Methylpentane Reactivity

Quantum Chemical Calculations of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For 1-Bromo-3-ethyl-2-methylpentane, quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be used to map out the PES for reactions like nucleophilic substitution (SN2 and SN1) and elimination (E2 and E1).

These calculations would identify the coordinates of stationary points, including reactants, products, and transition states. However, specific studies detailing the PES for reactions involving this compound are not present in the current body of scientific literature.

Transition State Theory and Reaction Rate Prediction

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. researchgate.net It posits that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. researchgate.net The Arrhenius equation, which describes the temperature dependence of reaction rates, can be further understood through TST, which provides a molecular interpretation of the pre-exponential factor and activation energy. studymind.co.uk

For this compound, TST could be applied to predict the rate constants for its substitution and elimination reactions. This would involve calculating the Gibbs free energy of activation (ΔG‡), which is the difference in energy between the transition state and the reactants. researchgate.net Without experimental or calculated potential energy surfaces, specific reaction rate predictions for this compound remain theoretical exercises.

Conformational Analysis via Molecular Mechanics and Quantum Methods

The reactivity of this compound is intrinsically linked to its three-dimensional shape and the relative stability of its various conformers. Conformational analysis, using methods like Molecular Mechanics (MM) and quantum chemical calculations, would be employed to identify the low-energy conformations of this molecule. savemyexams.com

These methods would calculate the energies of different staggered and eclipsed conformations arising from rotations around the C-C single bonds. The relative populations of these conformers, determined by the Boltzmann distribution, would influence the accessibility of the reaction center and the stereochemical outcome of reactions. Detailed conformational analysis studies specifically targeting this compound are currently unpublished.

Electronic Structure Analysis and Bond Polarization Studies

The carbon-bromine (C-Br) bond is central to the reactivity of this compound. Due to the higher electronegativity of bromine compared to carbon, this bond is polarized, with the carbon atom carrying a partial positive charge and the bromine atom a partial negative charge. This polarization makes the carbon atom susceptible to attack by nucleophiles.

Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, could provide a quantitative measure of this bond polarization, atomic charges, and the nature of the molecular orbitals involved in bonding. Such studies would offer a deeper understanding of the factors governing the compound's reactivity. However, specific electronic structure analyses for this compound are not available in the literature.

Solvation Effects on Reaction Mechanisms and Energetics

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and its energetics. For reactions of this compound, polar protic solvents (e.g., water, ethanol) would be expected to favor SN1 and E1 mechanisms by stabilizing the carbocation and leaving group through solvation. Polar aprotic solvents (e.g., acetone (B3395972), DMSO) would favor SN2 reactions.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the energies of reactants, products, and transition states. These calculations are crucial for accurately predicting reaction outcomes in solution. As with the other areas of study, specific computational investigations into the solvation effects on this compound's reactivity have not been reported.

Advanced Analytical Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For 1-bromo-3-ethyl-2-methylpentane, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure and are crucial for assessing the purity of synthetically prepared samples. acs.orgnist.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit a unique set of signals, each corresponding to a distinct proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment, with protons closer to the electronegative bromine atom expected to be deshielded and resonate at a lower field. libretexts.org The integration of each signal would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, according to the n+1 rule. docbrown.info

Predicted ¹H NMR Data: Due to the presence of multiple chiral centers (at C2 and C3), the methylene (B1212753) protons of the ethyl group and the C1 bromomethyl group are diastereotopic and would be expected to appear as complex multiplets (quartet of doublets or doublets of doublets), even with decoupling. pearson.com

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂Br (C1) | 3.3 - 3.5 | Doublet of doublets | 2H |

| -CH(CH₃) (C2) | 1.8 - 2.0 | Multiplet | 1H |

| -CH(CH₂CH₃) (C3) | 1.5 - 1.7 | Multiplet | 1H |

| -CH₂CH₃ (C4) | 1.2 - 1.4 | Multiplet | 2H |

| -CH₂CH₃ (C5) | 0.8 - 1.0 | Triplet | 3H |

| -CH(CH₃) (C2-Methyl) | 0.9 - 1.1 | Doublet | 3H |

| -CH(CH₂CH₃ ) (C3-Ethyl Methyl) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 35 - 45 |

| C2 (-CH(CH₃)) | 40 - 50 |

| C3 (-CH(CH₂CH₃)) | 45 - 55 |

| C4 (-CH₂CH₃) | 25 - 35 |

| C5 (-CH₂CH₃) | 10 - 15 |

| C2-Methyl | 15 - 25 |

| C3-Ethyl Methyl | 10 - 15 |

Purity Assessment: Quantitative ¹H NMR (qNMR) can be employed to determine the purity of this compound with high precision. acs.orgnist.govox.ac.uk By integrating the signals of the analyte against those of an internal standard of known purity and concentration, the absolute purity of the compound can be calculated. This method is also highly effective for identifying and quantifying isomeric impurities or residual starting materials from a synthesis, as these would exhibit their own distinct sets of resonances in the NMR spectrum.

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would likely be used, causing the molecule to ionize and fragment in a reproducible manner.

The most characteristic feature in the mass spectrum of a bromoalkane is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio. docbrown.infoyoutube.com This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This isotopic signature would also be observed for any fragment ions that retain the bromine atom.

Fragmentation Pattern: The fragmentation of this compound would proceed through the cleavage of the weakest bonds and the formation of the most stable carbocations. wikipedia.orglibretexts.org The C-Br bond is relatively weak, so a prominent peak corresponding to the loss of the bromine radical (•Br) would be expected, resulting in a C₈H₁₇⁺ ion. Alpha-cleavage (cleavage of the C-C bond adjacent to the bromine) is less common for primary bromoalkanes. Instead, fragmentation is often dominated by cleavage at the branched points of the carbon chain, leading to the formation of stable secondary and tertiary carbocations.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Notes |

| 192/194 | [C₈H₁₇Br]⁺ | Molecular ion peaks (M⁺, M+2⁺), ~1:1 ratio. docbrown.info |

| 113 | [C₈H₁₇]⁺ | Loss of •Br from the molecular ion. |

| 85 | [C₆H₁₃]⁺ | Cleavage of an ethyl group. |

| 57 | [C₄H₉]⁺ | Likely a stable tert-butyl cation from rearrangement. docbrown.info |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

In mechanistic research, such as studying substitution or elimination reactions, MS can be used to identify reaction intermediates and products. By analyzing the mass spectra of the reaction mixture over time, the formation of products and the disappearance of starting materials can be monitored.

Chromatographic Methods for Isomer Separation and Quantitative Analysis

Chromatography is essential for separating the components of a mixture and for quantitative analysis. libretexts.org Gas chromatography (GC) is the method of choice for volatile compounds like this compound. youtube.comnih.gov

Isomer Separation: The synthesis of this compound could potentially yield other structural isomers depending on the reaction pathway. For instance, radical bromination of 3-ethyl-2-methylpentane (B1329564) could produce a mixture of isomers. GC, particularly with a high-resolution capillary column, is highly effective for separating such isomers. acs.org The choice of the stationary phase is critical; a non-polar stationary phase (e.g., polydimethylsiloxane) would separate the isomers primarily based on their boiling points, while a more polar stationary phase could provide different selectivity based on dipole-dipole interactions.

Quantitative Analysis: GC coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. measurlabs.comresearchgate.net The FID response is generally proportional to the number of carbon atoms in the analyte, making it a reliable detector for quantification. For accurate results, a calibration curve would be constructed by analyzing standard solutions of this compound of known concentrations. icm.edu.pl Alternatively, an internal standard method can be used to improve precision by correcting for variations in injection volume. libretexts.org GC-MS can also be used for quantification, offering the added benefit of simultaneous mass identification of each separated component. nih.gov

Typical GC-FID Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (or similar) |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 250 °C |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. ksu.edu.sauni-siegen.de These two techniques are complementary; a vibrational mode is IR active if it results in a change in the dipole moment, whereas it is Raman active if it causes a change in the polarizability of the molecule. up.ac.zalibretexts.org

For this compound, IR spectroscopy would clearly show the characteristic C-H stretching and bending vibrations of the alkyl chain. The C-Br stretching vibration is also IR active and typically appears in the fingerprint region.

Raman spectroscopy is particularly sensitive to the non-polar C-C backbone and the C-Br bond. ksu.edu.sa The symmetric vibrations of the molecule will be strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |

| C-H Bend | IR, Raman | 1350 - 1470 |

| C-Br Stretch | IR, Raman | 500 - 650 |

| C-C Stretch | Raman | 800 - 1200 |

Conformational Analysis: this compound is a flexible molecule with multiple single bonds, allowing for free rotation and the existence of various conformational isomers (rotamers). wikipedia.org Vibrational spectroscopy can be a powerful tool for studying this conformational landscape. cardiff.ac.ukboisestate.edu The vibrational frequencies, particularly those in the fingerprint region (below 1500 cm⁻¹), are sensitive to the specific geometry of the molecule. By performing temperature-dependent IR and Raman studies, it is possible to observe changes in the relative populations of different conformers. The appearance or disappearance of certain bands at different temperatures can be correlated with specific rotational isomers, allowing for an in-depth analysis of the molecule's conformational preferences and the energy differences between them.

Derivatization Strategies and Novel Chemical Transformations

Synthesis of Functionalized Pentane (B18724) Derivatives from 1-Bromo-3-ethyl-2-methylpentane

The carbon-bromine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. Nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism for primary halides, are a direct route to introduce diverse functional groups. masterorganicchemistry.com Strong nucleophiles can readily displace the bromide ion, leading to a variety of functionalized derivatives.

Key transformations include:

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) yields the corresponding primary alcohol, 3-ethyl-2-methylpentan-1-ol.

Ethers: Alkoxide nucleophiles (e.g., sodium ethoxide, NaOEt) react to form ethers, such as 1-ethoxy-3-ethyl-2-methylpentane.

Nitriles: Treatment with sodium cyanide (NaCN) extends the carbon chain by one, producing 4-ethyl-3-methylhexanenitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. aspirationsinstitute.com

Amines: Reaction with ammonia (B1221849) or amines can produce primary, secondary, or tertiary amines through Hoffmann Ammonolysis. weebly.com

Thiols and Thioethers: Thiolate nucleophiles (RS⁻) can be used to synthesize thiols and thioethers.

The table below illustrates the expected products from the reaction of this compound with various common nucleophiles.

| Nucleophile | Reagent Example | Product Name | Product Class |

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | 3-Ethyl-2-methylpentan-1-ol | Alcohol |

| Ethoxide (EtO⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-3-ethyl-2-methylpentane | Ether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Ethyl-3-methylhexanenitrile | Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-3-ethyl-2-methylpentane | Azide |

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodo-3-ethyl-2-methylpentane | Alkyl Iodide |

This table presents theoretical products based on established Sₙ2 reaction mechanisms.

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Reagents)

One of the most powerful applications of alkyl halides in synthesis is the formation of organometallic reagents. This compound can react with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran, to form the corresponding Grignard reagent: 3-ethyl-2-methylpentylmagnesium bromide. byjus.comlibretexts.org This transformation inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic center into a potent carbon-based nucleophile. youtube.com

This Grignard reagent is a versatile tool for forming new carbon-carbon bonds by reacting with various electrophiles: masterorganicchemistry.com

Reaction with Aldehydes and Ketones: It adds to the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. youtube.comorganic-chemistry.org For example, reaction with acetone (B3395972) followed by hydrolysis yields 2,3,5-trimethyl-3-heptanol.

Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide (CO₂) to form carboxylates, which upon protonation with acid yield carboxylic acids. libretexts.org This reaction with 3-ethyl-2-methylpentylmagnesium bromide would produce 4-ethyl-3-methylhexanoic acid.

Reaction with Esters: The reaction with esters results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

The following table summarizes the expected outcomes of reacting 3-ethyl-2-methylpentylmagnesium bromide with representative electrophiles.

| Electrophile | Intermediate | Final Product (after workup) | Product Class |

| Formaldehyde (CH₂O) | Alkoxide | 4-Ethyl-3-methylhexan-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | Alkoxide | 5-Ethyl-4-methyl-2-heptanol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | Alkoxide | 2,4-Diethyl-3,3-dimethyl-2-pentanol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylate | 4-Ethyl-3-methylhexanoic acid | Carboxylic Acid |

| Epoxide (e.g., Ethylene (B1197577) Oxide) | Alkoxide | 6-Ethyl-5-methyl-1-heptanol | Primary Alcohol |

This table presents theoretical products based on established Grignard reaction mechanisms.

Oxidation and Reduction Chemistry of Halogenated Alkanes

The chemical transformation of this compound can also involve oxidation or reduction, although these are less common than substitution reactions.

Reduction: The compound can be reduced back to its parent alkane, 3-ethyl-2-methylpentane (B1329564). This can be achieved through several methods, including:

Reaction with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation under specific conditions.

Formation of the Grignard reagent followed by protonation with water or a dilute acid, which is a highly effective method for this conversion. libretexts.org

Oxidation: The direct oxidation of a primary alkyl halide like this compound to an aldehyde (3-ethyl-2-methylpentanal) is possible using specific reagents. The Kornblum oxidation, for instance, utilizes dimethyl sulfoxide (B87167) (DMSO) to convert primary alkyl halides to aldehydes. wikipedia.org This method provides a way to generate a carbonyl functionality from the alkyl halide. wikipedia.org

Cyclization Reactions and Synthesis of Cyclic Derivatives

While there are no documented specific examples for this compound, the principles of intramolecular reactions suggest its potential use in forming cyclic compounds. numberanalytics.com If the parent molecule is first derivatized to contain a nucleophilic group at a suitable position, an intramolecular cyclization could be induced. numberanalytics.com

For example, if this compound were converted into a longer-chain bromo-alcohol (e.g., 6-bromo-3-ethyl-2-methylhexan-1-ol) through a multi-step synthesis, this new molecule could potentially undergo an intramolecular Williamson ether synthesis. Treatment with a base would deprotonate the alcohol, and the resulting alkoxide could attack the carbon bearing the bromine atom, forming a substituted oxacycloalkane. The feasibility and yield of such a reaction would depend heavily on the chain length and resulting ring size, with 5- and 6-membered rings being the most favored. numberanalytics.com

Applications in Multi-Step Organic Synthesis

The true value of a simple building block like this compound is realized in its application within multi-step synthetic sequences. youtube.com Its ability to be converted into a nucleophilic Grignard reagent or to undergo substitution with a wide range of nucleophiles makes it a versatile starting point or intermediate. masterorganicchemistry.combyjus.com

A hypothetical synthetic route could involve:

Converting this compound to its Grignard reagent.

Reacting the Grignard reagent with an epoxide, such as ethylene oxide, to add a two-carbon alcohol unit, forming 5-ethyl-4-methyl-1-heptanol. masterorganicchemistry.com

Oxidizing this primary alcohol to the corresponding aldehyde or carboxylic acid.

Using the newly formed functional group for further transformations, such as aldol (B89426) condensations or esterifications, to build an even more complex molecular architecture.

This demonstrates how this compound can serve as a key component for extending carbon chains and introducing functionality in a controlled manner, which is a central challenge in the synthesis of complex organic molecules.

Emerging Research Frontiers for Branched Alkyl Bromides

Stereoselective Synthesis of Enantiopure 1-Bromo-3-ethyl-2-methylpentane

The synthesis of specific stereoisomers (enantiomers) of chiral molecules like this compound is a significant challenge in organic chemistry. Enantiopure compounds are crucial in pharmaceuticals and materials science, where the spatial arrangement of atoms can dictate biological activity or material properties.

Recent advancements have focused on developing catalytic enantioselective methods to produce single enantiomers of alkyl halides. acs.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions have shown promise in the enantioselective synthesis of complex molecules containing chiral centers. acs.org These methods often utilize commercially available catalysts and ligands, making them more accessible for broader applications. acs.org One strategy involves the asymmetric cyclization/cross-coupling of alkyl bromides, which can generate highly enantioenriched products. acs.org Another approach is the enantioconvergent coupling of racemic alkyl halides, where a chiral catalyst converts both enantiomers of the starting material into a single enantiomeric product. acs.org

Researchers are also exploring the use of chiral iodoarene catalysts for the enantioselective synthesis of difluorinated alkyl bromides. nih.govbohrium.com While not directly producing this compound, the principles and catalyst design strategies from this research could be adapted for the stereoselective synthesis of other branched alkyl bromides. The development of these methods relies on a deep understanding of reaction mechanisms and the subtle interactions between the catalyst, substrate, and reagents. nih.govbohrium.com

Table 1: Examples of Catalytic Systems for Enantioselective Alkyl Halide Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel/Diamine Complex | Alkyl Halides | Enantioenriched 2,3-dihydrobenzofurans and indanes | Enantioconvergent coupling of racemic alkyl halides. acs.org |

| Chiral Iodoarene | α-Bromostyrenes | Enantioenriched β,β-difluoroalkyl bromides | Oxidative rearrangement with high enantioselectivity. nih.govbohrium.com |

| Primary Aminothiourea | α-Arylpropionaldehydes and Diaryl-bromomethane | Enantioenriched α-alkylated aldehydes | Anion-binding catalysis promoting an SN1-like pathway. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Green Chemistry Approaches for Halogenated Alkane Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of halogenated alkanes. ijrpr.com Traditional methods for producing alkyl halides often involve harsh reagents and generate significant waste. ijrpr.com Modern research focuses on developing more sustainable alternatives.

One key area of development is the use of catalysis to improve reaction efficiency and reduce energy consumption. patsnap.com This includes the use of both homogeneous and heterogeneous catalysts that can operate under milder conditions. patsnap.com For example, the use of ionic liquids and supercritical CO2 as environmentally friendly solvents is being explored to minimize the use of volatile organic compounds (VOCs). patsnap.com

Atom economy, a central concept in green chemistry, is also being addressed through innovative reaction design. rsc.org For instance, methods are being developed where coproducts can be recycled back into the reaction, minimizing waste. rsc.org Photocatalysis, which utilizes light to drive chemical reactions, offers a promising green approach by enabling reactions to proceed under mild conditions with high functional group tolerance. patsnap.com

Bio-inspired Transformations and Enzymatic Catalysis

Nature provides a rich source of inspiration for developing new chemical transformations. Enzymes, nature's catalysts, can perform highly selective reactions under mild conditions, making them attractive for green chemistry applications. tandfonline.comcore.ac.uk The use of halogenase enzymes for the site- and region-specific halogenation of organic molecules is a rapidly growing field. tandfonline.comnih.gov

These enzymes are classified based on their mechanism of action, which can involve electrophilic, nucleophilic, or radical halogen species. nih.gov Flavin-dependent halogenases, for example, can perform electrophilic halogenation with remarkable regioselectivity. tandfonline.comnih.gov Radical halogenases, on the other hand, can halogenate less activated C-H bonds, a challenging transformation using traditional synthetic methods. nih.gov

While the direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis are being applied to the synthesis and modification of other alkyl halides. core.ac.uknih.gov For example, haloalkane dehalogenases can be used to detoxify halogenated compounds by hydrolyzing the carbon-halogen bond. core.ac.uk Understanding the structure and function of these enzymes is key to engineering them for specific synthetic applications. nih.gov

Development of Novel Catalytic Systems for Halogenation and Derivatization

The development of new and improved catalytic systems is a cornerstone of modern organic synthesis. For the halogenation of alkanes, research is focused on creating catalysts that offer better control over selectivity and reactivity. patsnap.comorganic-chemistry.org While free-radical halogenation is a well-established method, it can often lead to a mixture of products. byjus.comyoutube.com Catalytic approaches aim to overcome this limitation.

Recent advances include the use of dual photoredox and cobalt catalysis for the hydrohalogenation of alkenes, providing a route to functionalized alkyl halides. organic-chemistry.org Another innovative approach is the deformylative halogenation of aldehydes, which uses photoredox catalysis to convert aldehydes into alkyl halides. nih.gov

For the derivatization of alkyl bromides, transition metal catalysis, particularly with nickel and cobalt, has proven to be highly effective. organic-chemistry.org These catalysts can facilitate a wide range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This enables the conversion of simple alkyl bromides into more complex and valuable molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.